N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine
Overview
Description
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can disrupt metabolic pathways, leading to reduced cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. Additionally, high doses of the compound can lead to toxic or adverse effects, such as organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. These interactions can result in changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear receptors and transcription factors, affecting gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Additionally, the compound’s localization to the endoplasmic reticulum can affect protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with cyclohexyl isocyanide and a suitable aldehyde in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(4-chlorophenyl)imidazo[1,2-b]pyridazin-6-amine
- N-cyclohexyl-3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-amine
- N-cyclohexyl-3-(4-nitrophenyl)imidazo[1,2-b]pyridazin-6-amine
Uniqueness
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine is unique due to the presence of the methoxy group at the para position of the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and biological activity . The methoxy group may enhance the compound’s solubility and ability to interact with biological targets compared to its analogs with different substituents .
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)17-13-20-19-12-11-18(22-23(17)19)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAXFDJYOFXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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